L-Anserine nitrate

概要

説明

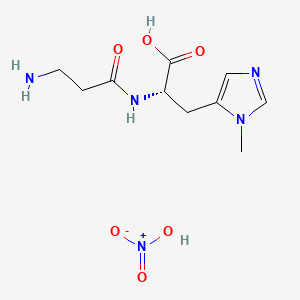

L-Anserine nitrate salt is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in animal tissues, particularly in skeletal muscles and the brain. This compound is known for its antioxidant properties and its ability to scavenge hydroxyl radicals. It also inhibits nonenzymatic protein glycation induced by reducing sugars .

準備方法

合成経路と反応条件: L-アンセリンは、水性エタノールから結晶化することができます。吸湿性があり、硝酸塩として保存するのが最適です。精製プロセスには、硝酸塩をDowex 3(x4遊離塩基)で振り混ぜ、水で洗浄することが含まれます。次に、ろ液を蒸発させ、10 mLのプロパン-2-オールで3回蒸留して水を除去します。結晶をメタノールに溶解し、一相になるまで水を加えます。 次に、溶液を冷却し、結晶を真空下で60℃で五酸化リン上で乾燥させます .

工業生産方法: L-アンセリン硝酸塩の工業生産は、通常、実験室法と同様の、大規模な結晶化と精製プロセスを伴いますが、工業的な需要に合わせてスケールアップされます。結晶化、濾過、乾燥のための自動システムの使用は、最終製品の一貫性と純度を保証します。

化学反応の分析

Inhibition of Xanthine Oxidase (XO) Activity

L-Anserine nitrate demonstrates competitive inhibition of xanthine oxidase (XO), a key enzyme in urate production.

Key Findings :

-

IC₅₀ : 6.45 ± 1.57 mM in vitro, indicating moderate inhibitory potency .

-

Mechanism : Direct interaction with XO’s active site, suppressing the conversion of hypoxanthine → xanthine → urate .

-

Selectivity : Unlike sodium nitrate or carnosine, anserine nitrate’s inhibition is not attributable to nitrate ions alone .

Table 1: Inhibitory Effects on Xanthine Oxidase

| Compound | Inhibition at 10 mM | IC₅₀ (mM) |

|---|---|---|

| This compound | 85% reduction | 6.45 |

| Carnosine | 20% reduction | N/A |

| Sodium nitrate | No effect | N/A |

Interaction with Reactive Oxygen Species (ROS)

This compound scavenges ROS and modulates oxidative stress pathways:

Radical Scavenging

-

Reduces protein carbonylation in glucose-stressed tubular cells by 40–60% at 1 mM concentration .

-

Enhances heat shock protein 70 (Hsp70) expression under H₂O₂-induced oxidative stress .

Table 2: Antioxidant Response in Tubular Cells

| Condition | Hsp70 Induction | HO-1 Protein Increase |

|---|---|---|

| 60 µM H₂O₂ + Anserine | 2.1-fold | 30% |

| H₂O₂ alone | Baseline | Baseline |

Synergy with Zinc

-

Combined with zinc chloride, it normalizes γ-irradiation-induced elevations in liver enzymes (ALT, AST) and bilirubin .

-

Restores serum protein fractions (e.g., albumin, 180 kDa proteins) to baseline levels post-radiation .

Urate Transport Modulation

This compound inhibits URAT1, a urate/anion exchanger, but this effect is confounded by nitrate’s extracellular activity :

-

URAT1 Inhibition : 10 mM anserine nitrate reduces urate uptake by 70% in HEK-293 cells .

-

Nitrate Interference : Sodium nitrate alone achieves similar inhibition, suggesting nitrate ions dominate URAT1 effects .

Stability and Reactivity

-

Decomposition : Stable at -20°C but degrades under prolonged exposure to oxygen or moisture .

-

Structural Reactivity : The imidazole ring and β-alanine moiety participate in metal chelation and pH-dependent tautomerism .

Limitations and Considerations

科学的研究の応用

L-Anserine nitrate is a compound with several potential applications, particularly in the fields of medicine and food science. Research suggests it possesses antioxidant, anti-inflammatory, and radioprotective properties .

Scientific Research Applications

Diabetes Research:

- Glucose Metabolism: Studies in diabetic mice indicate that anserine can significantly improve glucose homeostasis . Short-term treatment with anserine in diabetic mice substantially improved glucose homeostasis .

- Antioxidant Properties: Anserine exhibits a higher oxygen radical absorbance capacity compared to carnosine, another related compound . It activates the intracellular defense system Hsp70, suggesting a protective action against the long-term renal effects of diabetes .

- Proteinuria Reduction: Anserine treatment in diabetic mice reduced proteinuria by more than 50%, demonstrating a protective effect on kidney function .

- Vascular Leakage: Anserine mitigates vascular leakage, a benefit previously observed with carnosine after long-term administration .

Radioprotection and Hepatoprotection:

- Hepatoprotective Effects: Research indicates that anserine nitrate has a hepatoprotective effect against gamma irradiation-induced hepatotoxicity .

- Antioxidant Effects: Anserine nitrate demonstrates antioxidant properties that help protect against radiation damage .

Urate-Lowering Effects:

- Inhibitory Effects: Anserine nitrate has shown a marked inhibitory effect on xanthine oxidase (XO) activity, which is crucial for urate production . Although the effect of anserine nitrate on URAT1 was unsettled, it showed a marked inhibitory effect on XO activity .

- Urate Uptake: Anserine nitrate markedly inhibits urate uptake mediated via URAT1 .

Other Potential Applications

- Bioactive Compound Source: Meat and meat products are good sources of bioactive compounds, including peptides like anserine .

- Antimicrobial agent: Anserine can be obtained from the genus Nocardiopsis which is an important antimicrobial agent. Important antimicrobial agents obtained from this genus include polyketides, phenzines, quinoline alkaloids, terphenyls, proteins, thiopeptides and amines .

- Cosmeceuticals and Nutraceuticals: Marine microbial flora are being explored as sources of bioactive metabolites, with potential applications in cosmeceuticals and nutraceuticals .

Considerations

- Nitrate Form: Some studies administer anserine in its nitrated form. The presence of nitrate may influence results, particularly in studies related to urate uptake .

- Further Research: Further studies are needed to directly compare the effects of anserine and carnosine in vivo and to elucidate whether the beneficial effects of carnosine treatment are, at least, partially caused by the protective effect of anserine .

作用機序

L-アンセリン硝酸塩は、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: それはヒドロキシルラジカルをスカベンジし、細胞を酸化損傷から保護します。

タンパク質グリケーションの阻害: それは、還元糖によって誘発される非酵素的タンパク質グリケーションを阻害します。

尿酸低下効果: それは、尿酸トランスポーター1(URAT1)を介した尿酸の取り込みとキサンチンオキシダーゼ活性を阻害することにより、血清尿酸値を低下させます

類似化合物:

L-カルノシン: β-アラニンとL-ヒスチジンで構成される別のジペプチドで、その抗酸化および抗グリケーション特性で知られています。

3-メチル-L-ヒスチジン: 同様の抗酸化特性を持つヒスチジンの誘導体です。

β-アラニン: L-アンセリンやL-カルノシンなどのジペプチドの前駆体です。

L-アンセリン硝酸塩の独自性: L-アンセリン硝酸塩は、β-アラニンと3-メチル-L-ヒスチジンの特定の組成のためにユニークであり、これは明確な抗酸化および抗グリケーション特性をもたらします。 それはタンパク質-タンパク質架橋を阻害するL-カルノシンよりも効果が低いが、筋肉の代謝と抗酸化機構において重要な役割を果たしています .

類似化合物との比較

L-Carnosine: Another dipeptide composed of beta-alanine and L-histidine, known for its antioxidant and anti-glycation properties.

3-Methyl-L-histidine: A derivative of histidine with similar antioxidant properties.

Beta-Alanine: A precursor to dipeptides like L-Anserine and L-Carnosine.

Uniqueness of L-Anserine Nitrate Salt: this compound salt is unique due to its specific composition of beta-alanine and 3-methyl-L-histidine, which imparts distinct antioxidant and anti-glycation properties. It is less potent than L-Carnosine in inhibiting protein-protein crosslinking but has a significant role in muscle metabolism and antioxidant mechanisms .

生物活性

L-Anserine nitrate, a derivative of the dipeptide anserine, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and metabolic effects. This article synthesizes current research findings, including data tables and case studies, to elucidate the biological activities associated with this compound.

Overview of this compound

This compound is an endogenous metabolite known for its role in various physiological processes. It is formed from the combination of L-histidine and β-alanine and is primarily found in muscle tissues. Its molecular formula is with a molecular weight of 303.28 g/mol .

Antioxidant Activity

One of the most significant aspects of this compound is its antioxidant activity . Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Study: Antioxidative Characteristics in Poultry

A study investigated the effects of dietary supplementation with histidine dipeptides (including anserine) on the antioxidant status of chicken breast muscles. The results showed that:

- Supplementation with carnosine and L-histidine increased the total antioxidant capacity.

- The antioxidant enzyme activities (catalase, superoxide dismutase) were significantly elevated in treated groups compared to controls.

| Treatment | Catalase Activity (U/mg protein) | Superoxide Dismutase Activity (U/mg protein) |

|---|---|---|

| Control | 1.2 | 0.8 |

| L-Histidine | 1.5 | 1.0 |

| β-Alanine | 1.3 | 0.9 |

| Carnosine | 1.7 | 1.2 |

The study concluded that dietary supplementation with these compounds could enhance meat quality by improving oxidative stability .

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Oxidative Enzymes : It has been shown to inhibit xanthine oxidase (XO) and urate transporter URAT1, which are involved in uric acid metabolism, potentially lowering uric acid levels in conditions like gout .

- Enhancement of Nitric Oxide Production : Research indicates that anserine can improve nitric oxide production in vascular endothelial cells, suggesting a role in cardiovascular health .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

特性

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWOKAYJAHHSNY-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862239 | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-52-1, 5937-77-9 | |

| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Anserine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-anserine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。